molecular formula H6O41SiW12 B3069084 Tungstosilicic acid hydrate, Reagent Grade CAS No. 12027-43-9

Tungstosilicic acid hydrate, Reagent Grade

Cat. No.: B3069084
CAS No.: 12027-43-9
M. Wt: 2896
InChI Key: ACTPFSYIGLFGLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tungstosilicic acid hydrate can be synthesized through the reaction of sodium tungstate with sodium silicate in an acidic medium. The reaction typically involves the following steps:

  • Dissolution of sodium tungstate and sodium silicate in water.
  • Acidification of the solution using hydrochloric acid.
  • Precipitation of tungstosilicic acid hydrate by adjusting the pH of the solution.

Industrial Production Methods: In industrial settings, tungstosilicic acid hydrate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tungstosilicic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It acts as a catalyst in the oxidation of organic compounds.

    Reduction: It can be reduced to form lower oxidation state tungsten compounds.

    Substitution: It participates in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and oxygen, with reactions typically conducted at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are used under controlled conditions.

    Substitution: Various organic and inorganic reagents can be used, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Tungstosilicic acid hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tungstosilicic acid hydrate exerts its effects involves its ability to act as a strong acid and a catalyst. It facilitates various chemical reactions by providing an acidic environment and stabilizing transition states. The molecular targets and pathways involved include the activation of reactants and the stabilization of intermediates, leading to the formation of desired products .

Comparison with Similar Compounds

  • Phosphotungstic acid hydrate
  • Phosphomolybdic acid hydrate
  • Ammonium metatungstate hydrate
  • Sodium metatungstate hydrate

Comparison: Tungstosilicic acid hydrate is unique due to its specific structure and properties, which make it particularly effective as a catalyst in certain reactions. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications .

Properties

IUPAC Name

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTPFSYIGLFGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O41SiW12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2896.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tungstosilicic acid hydrate, Reagent Grade
Reactant of Route 2
Tungstosilicic acid hydrate, Reagent Grade
Reactant of Route 3
Tungstosilicic acid hydrate, Reagent Grade
Reactant of Route 4
Tungstosilicic acid hydrate, Reagent Grade
Reactant of Route 5
Tungstosilicic acid hydrate, Reagent Grade
Reactant of Route 6
Tungstosilicic acid hydrate, Reagent Grade

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